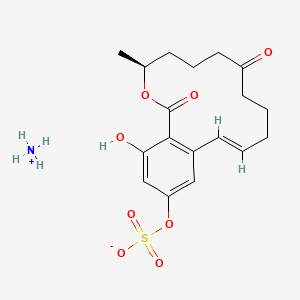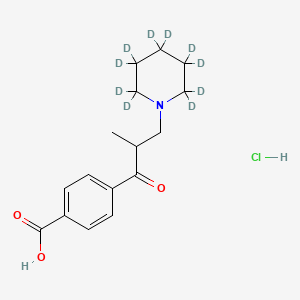
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is a labeled salt hydrate of Tolperisone 4-Carboxylic Acid, which is a metabolite of Tolperisone. This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its utility in metabolic research and as a chemical reference for identification and quantification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate involves the labeling of Tolperisone 4-Carboxylic Acid with deuterium. The reaction typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The compound is then converted to its hydrochloride hydrate form through a reaction with hydrochloric acid and subsequent crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high purity and yield. The final product is subjected to rigorous quality control measures, including purity testing and isotopic labeling verification.
Analyse Des Réactions Chimiques
Types of Reactions
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification and quantification in analytical chemistry.
Biology: Employed in metabolic research to study metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Tolperisone.
Industry: Applied in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is related to its parent compound, Tolperisone. Tolperisone is a centrally acting muscle relaxant that blocks voltage-gated sodium and calcium channels. This action inhibits nerve impulses and reduces muscle spasticity. The labeled compound is used to study these mechanisms in greater detail, particularly in metabolic and pharmacokinetic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolperisone: The parent compound, used as a muscle relaxant.
Eperisone: Another muscle relaxant with similar properties but different pharmacokinetics.
Tizanidine: A muscle relaxant with a different mechanism of action, acting on alpha-2 adrenergic receptors.
Uniqueness
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides insights into the compound’s behavior in biological systems, making it a valuable tool in research.
Propriétés
Formule moléculaire |
C16H22ClNO3 |
|---|---|
Poids moléculaire |
321.86 g/mol |
Nom IUPAC |
4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H/i2D2,3D2,4D2,9D2,10D2; |
Clé InChI |
GUAJJTOXILPRMR-GUIXEBJPSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canonique |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)
![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)
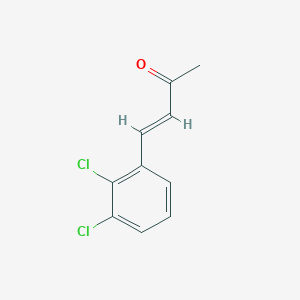
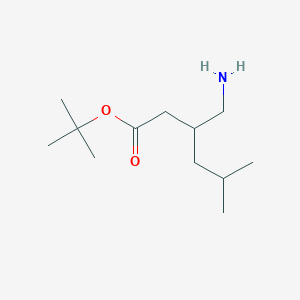
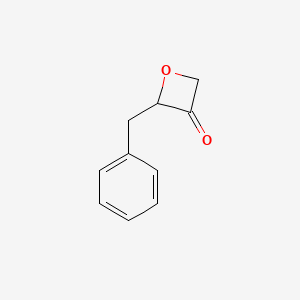
![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)
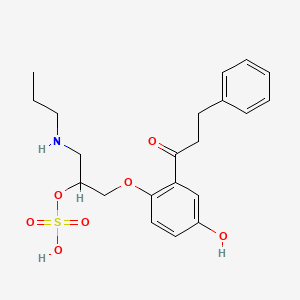
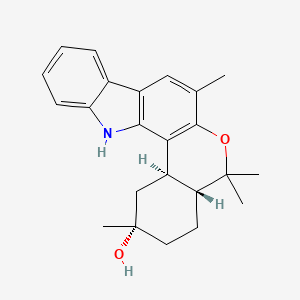
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13436800.png)
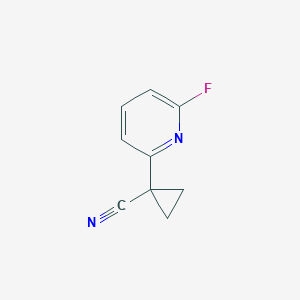
![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
![methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436813.png)
